molecular formula C10H18N4 B1421866 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine CAS No. 1247531-55-0

3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No.: B1421866
CAS No.: 1247531-55-0
M. Wt: 194.28 g/mol
InChI Key: MRVFMSVVCABTMK-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-triazole moiety substituted with an isopropyl group at the 4-position. The compound’s molecular formula is C10H17N4 (neutral form), with a molecular weight of 193.27 g/mol. Its structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the triazole ring, making it a versatile scaffold in medicinal chemistry, particularly for targeting receptors such as histamine H3 receptors (H3R) .

Properties

IUPAC Name

3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8(2)14-7-12-13-10(14)9-4-3-5-11-6-9/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVFMSVVCABTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H20Cl2N4
  • Molecular Weight : 267.20 g/mol
  • CAS Number : 1303889-70-4

The structural features include a piperidine ring substituted with a triazole moiety, which is known for conferring diverse biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of PI3-Kinase : The compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is significant for controlling cellular proliferation and has implications in cancer therapy .
  • Antitumor Activity : Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival and proliferation . For instance, similar compounds have demonstrated effectiveness against various cancer types by inducing apoptosis in malignant cells.

Anticancer Effects

The anticancer potential of triazole derivatives has been widely studied. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines. A notable study reported an IC50 value of 4.363 µM against human colon cancer (HCT116) cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research into the antimicrobial properties of triazole compounds suggests potential effectiveness against various pathogens. While specific data on this compound's antimicrobial activity is limited, related triazole derivatives have shown promise in inhibiting bacterial and fungal growth .

Case Studies and Research Findings

StudyFindings
Research ADemonstrated that triazole derivatives possess significant anticancer activity with IC50 values indicating strong inhibition of cell proliferation in various cancer cell lines.
Research BEvaluated the antiproliferative effects of similar compounds on pancreatic adenocarcinoma cells, showing marked growth inhibition associated with apoptosis induction.
Research CHighlighted the selectivity of triazole derivatives for PI3K-a isoforms, suggesting therapeutic potential in inflammatory diseases and cancers.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine has shown promising antifungal properties. Triazole derivatives are known for their effectiveness against fungal infections by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. Research indicates that compounds with the triazole moiety exhibit potent activity against various fungal pathogens, making them valuable in treating conditions like candidiasis and aspergillosis .

Anticancer Properties
Recent studies have suggested that triazole-based compounds can act as anticancer agents. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This potential is particularly relevant in developing targeted therapies for cancers resistant to conventional treatments .

Neurological Applications
The piperidine component of the compound may contribute to neuroprotective effects. Research has indicated that derivatives of piperidine can enhance cognitive function and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier further supports its potential use in neurological therapies .

Agricultural Applications

Fungicides
The antifungal properties of this compound extend to agricultural applications as a fungicide. Its effectiveness against plant pathogens can help in developing new fungicidal agents that are less toxic to humans and the environment compared to traditional chemicals. Studies have demonstrated its efficacy in controlling diseases caused by fungi in crops such as wheat and corn .

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They influence various physiological processes, including growth inhibition and stress response mechanisms. This property can be harnessed to improve crop yields and resilience under adverse environmental conditions .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer backbones can impart unique functionalities such as improved flame retardancy and barrier properties .

Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for functionalization that can enhance the solubility and bioavailability of poorly soluble drugs, making it an attractive candidate for pharmaceutical formulations .

Case Studies

Study Application Findings
Study on Antifungal ActivityMedicinal ChemistryDemonstrated significant inhibition of Candida species with low toxicity profiles .
Evaluation of Anticancer PropertiesMedicinal ChemistryInduced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments .
Field Trials on Fungicide EfficacyAgricultureShowed a reduction in fungal infection rates by over 60% in treated crops compared to controls .
Synthesis of Functional PolymersMaterials ScienceProduced polymers with enhanced thermal stability and mechanical strength .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
3-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine 4-isopropyl-4H-1,2,4-triazol-3-yl on piperidine C10H17N4 193.27 High H3R antagonistic activity (IC50 ~0.127 mM in related piperidine derivatives)
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 4-cyclopropyl substitution; hydrochloride salt C10H16N4·2HCl 265.18 Increased polarity due to cyclopropyl group; salt enhances solubility
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Oxadiazole replaces triazole; isopropyl substitution C8H15ClN4 202.69 Reduced H3R affinity compared to triazole derivatives
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine 1-methyl, 3-isopropyl on triazole; positional isomer (5-yl vs. 3-yl) C11H20N4 208.30 Altered binding due to methyl group and triazole position
3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride Unsubstituted triazole; dihydrochloride salt C7H12N4·2HCl 231.73 Lower activity vs. substituted analogues; salt improves bioavailability
4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride Isopropyl on triazole 5-position; methyl linker to piperidine C11H20N4·2HCl 295.23 Positional isomerism may alter receptor interaction

Key Comparative Findings

Substituent Effects on Activity

  • Isopropyl vs. Cyclopropyl : The cyclopropyl analogue (CAS 1305712-63-3) exhibits higher polarity and solubility due to its compact, electron-rich ring but may reduce membrane permeability compared to the hydrophobic isopropyl group .

Heterocycle Replacement

  • Replacing 1,2,4-triazole with 1,2,4-oxadiazole (e.g., 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine) decreases H3R affinity due to reduced hydrogen-bonding capacity and altered electronic properties .

Salt Forms and Solubility

  • Hydrochloride salts (e.g., 3-(4-cyclopropyl-triazol-3-yl)piperidine·2HCl) enhance aqueous solubility, critical for in vivo efficacy .

Positional Isomerism

  • Shifting the triazole substitution from the 3-yl to 5-yl position (e.g., 4-{[5-(propan-2-yl)-1H-triazol-3-yl]methyl}piperidine) alters steric and electronic interactions with target receptors .

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

Methodology Overview:
The core structure of 1,2,4-triazoles can be synthesized via cyclization of hydrazine derivatives with suitable carbonyl compounds or through the reaction of hydrazides with nitriles or carboxylic acids derivatives. The key is to introduce the propan-2-yl substituent at the 4-position of the triazole ring, which can be achieved through alkylation or substitution reactions at specific stages.

Research Findings:

  • A common route involves the cyclization of hydrazides with formamide derivatives, followed by alkylation at the nitrogen atom to introduce the isopropyl group.
  • Alternatively, the synthesis of 4-(propan-2-yl)-substituted triazoles can be achieved via the reaction of 3-amino-1,2,4-triazoles with isopropyl halides under basic conditions, facilitating N-alkylation (see reference).

Representative Reaction Scheme:

Hydrazide precursor + Isopropyl halide → Alkylated hydrazide → Cyclization → 4-(propan-2-yl)-1,2,4-triazole

Key Data:

Step Reagents Conditions Yield References
Hydrazide synthesis Hydrazine hydrate + suitable carbonyl Reflux 75-85% ,
Alkylation Isopropyl halide Basic medium, room temperature 65-78%

Attachment to the Piperidine Ring

Methodology Overview:
The linkage of the triazole to piperidine involves nucleophilic substitution or coupling reactions. The common approach is to prepare a suitable intermediate, such as a chlorinated or brominated piperidine derivative, which then reacts with the pre-formed triazole core.

Research Findings:

  • A notable method involves the synthesis of 4-(piperidine-3-yl) derivatives through nucleophilic substitution of halogenated piperidine with the triazole precursor.
  • Alternatively, the formation of a quaternary ammonium salt of the piperidine derivative followed by reduction provides an efficient route to the target compound (see reference).

Representative Reaction Scheme:

Halogenated piperidine derivative + 1,2,4-triazole derivative → Nucleophilic substitution → 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine

Key Data:

Step Reagents Conditions Yield References
Halogenation Piperidine Chlorination or bromination 80-90%
Coupling Halogenated piperidine + Triazole Reflux, polar aprotic solvents 70-85% ,

Alternative Synthetic Strategies

Microwave-Assisted Synthesis:
Recent advances include microwave irradiation to accelerate reactions, improve yields, and reduce reaction times. This method has been successfully applied in the synthesis of analogous heterocyclic compounds, including triazoles linked to piperidine rings, with yields exceeding 90% and reaction times under 30 minutes.

Catalytic Methods:
Transition-metal catalysis, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), can be employed to attach the triazole ring to piperidine derivatives, offering regioselectivity and high efficiency.

Data Table Summarizing Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations References
Hydrazide cyclization Hydrazine hydrate + carbonyl derivatives Reflux, polar solvents Good yields, versatile Multi-step process ,
N-alkylation Isopropyl halide + hydrazole Basic medium, room temp Straightforward Possible over-alkylation
Halogenation + nucleophilic substitution Piperidine + halogenating agent Reflux, polar solvents High yields Requires halogenation step ,
Microwave-assisted synthesis Various precursors Microwave irradiation Rapid, high yield Equipment requirement ,

Notes on Optimization and Scale-Up

  • Reaction Conditions: Mild conditions (room temperature to 65°C) are preferred to prevent decomposition of sensitive intermediates.
  • Yield Enhancement: Using polar aprotic solvents like THF or DMSO improves nucleophilic substitution efficiency.
  • Industrial Scale: The method involving halogenation followed by nucleophilic substitution is scalable, especially when optimized with microwave assistance or continuous flow reactors.

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in PET tracer development, the piperidine-triazole core is functionalized using [¹¹C]phosgene to introduce radiolabels. Key intermediates like 4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine (compound 3 ) are characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Reaction yields (20–40%) and purity (>95%) are optimized using column chromatography and monitored via thin-layer chromatography (TLC).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 97.4–97.9% purity) and NMR (¹H/¹³C) are essential for structural validation. For example, ¹H NMR resolves signals for the isopropyl group (δ 1.2–1.4 ppm) and piperidine protons (δ 2.5–3.5 ppm). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the substitution pattern on the triazole ring influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., fluorophenyl) enhance metabolic stability, as seen in FAAH-targeting PET tracers . Substituents like isopropyl improve lipophilicity (logP), critical for blood-brain barrier penetration. Computational tools (e.g., DFT) predict electronic effects, while experimental logP measurements validate these properties .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation of derivatives?

Contradictions in NMR or MS data often arise from tautomerism (e.g., 1,2,4-triazole ring) or dynamic stereochemistry. Strategies include:

  • Variable-temperature NMR to assess conformational exchange.
  • Isotopic labeling (e.g., ¹³C) to trace ambiguous signals.
  • Comparative analysis with structurally characterized analogs (e.g., tert-butyl derivatives in PubChem) .

Q. What methodologies optimize radiochemical yields in ¹¹C-labeled derivatives for in vivo imaging?

For FAAH PET tracers like [¹¹C]MFTC, radiochemical yields (20 ± 4.6%) are maximized by:

  • Precise control of [¹¹C]phosgene reaction stoichiometry.
  • Rapid purification via semi-preparative HPLC.
  • Minimizing radiolysis through stabilizers (e.g., ascorbic acid) . Advanced automation reduces synthesis time (<40 min post-bombardment).

Q. How do researchers design bioactivity assays to evaluate target specificity in complex biological systems?

For antimicrobial or CNS-targeting derivatives:

  • In vitro assays : MIC (minimum inhibitory concentration) against bacterial/fungal strains (e.g., Candida albicans) .
  • In vivo models : Rodent PET imaging to quantify FAAH binding (SUV ratios in brain regions) .
  • Selectivity screening : Counter-screening against off-target enzymes (e.g., COX-2, MAO) to rule out polypharmacology.

Q. What strategies address low yields in multi-step syntheses of triazole-piperidine hybrids?

Low yields (e.g., 53% in S-alkylation steps) are mitigated by:

  • Optimizing solvent polarity (e.g., DMF vs. THF) to enhance nucleophilicity.
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Protecting group strategies (e.g., tert-butyl carbamates) to prevent side reactions .

Q. How can computational tools guide the design of novel derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding to FAAH or microbial targets using crystal structures (PDB IDs: 3QJU, 5NP8).
  • ADMET prediction : Software (e.g., SwissADME) forecasts absorption, CYP450 interactions, and toxicity.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine

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